molecular formula C17H24N4O B12717523 Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-8-(dimethylamino)-4,5,6,7-tetrahydro-5-methyl- CAS No. 257891-49-9

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-8-(dimethylamino)-4,5,6,7-tetrahydro-5-methyl-

Cat. No.: B12717523
CAS No.: 257891-49-9
M. Wt: 300.4 g/mol
InChI Key: RUBAFHGANLAKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-8-(dimethylamino)-4,5,6,7-tetrahydro-5-methyl- derives its systematic name from the fusion of three heterocyclic systems: a benzodiazepine core, an imidazole ring, and a partially hydrogenated diazepine structure. The IUPAC nomenclature prioritizes the benzodiazepine system as the parent structure, with the imidazo[4,5,1-jk] annulation indicating the fusion pattern between the imidazole (positions 4,5) and the benzodiazepine (positions 1,2,3,4).

The numbering begins at the nitrogen atom in position 1 of the diazepine ring, progressing through the fused benzene ring. Substituents are assigned positions based on this numbering:

  • 6-(cyclopropylmethyl) : A cyclopropane-linked methyl group at position 6 of the tetrahydrobenzodiazepine moiety.
  • 8-(dimethylamino) : A dimethylamino group at position 8 on the benzene ring.
  • 5-methyl : A methyl group at position 5 of the partially saturated diazepine ring.

Isomeric considerations arise from two primary factors:

  • Stereochemistry : The tetrahydrobenzodiazepine core introduces four chiral centers (positions 4,5,6,7). The 5-methyl group introduces additional stereochemical complexity, necessitating R/S descriptors for each center.
  • Tautomerism : The imidazole ring permits tautomeric shifts between 1H- and 3H- configurations, though the 2(1H)-one suffix indicates a ketone oxygen at position 2 stabilizes the 1H-tautomer.

X-ray Crystallographic Analysis of Tricyclic Benzodiazepine Core

X-ray diffraction studies of analogous imidazobenzodiazepines reveal a planar tricyclic system with slight puckering in the diazepine ring. Key structural parameters include:

Parameter Value (Å/°) Source Compound
C2=O bond length 1.22 ± 0.02 Midazolam derivatives
N1-C7 bond length 1.38 ± 0.03 Flumazenil analogs
Dihedral angle (imidazole-benzene) 8.5° Ro 15-3890 derivatives

The diazepine ring adopts a boat conformation, with the 5-methyl group in an axial orientation to minimize steric clash with the cyclopropylmethyl substituent. The imidazole ring remains coplanar with the benzene ring (±5°), facilitating π-orbital overlap that enhances aromatic stabilization. Hydrogen bonding between the C2=O group and adjacent N-H stabilizes the crystal packing, as observed in related structures.

Conformational Analysis of Cyclopropylmethyl Substituent

The cyclopropylmethyl group at position 6 exhibits restricted rotation due to the strained cyclopropane ring. Density functional theory (DFT) calculations on similar systems predict two dominant conformers:

  • Eclipsed conformation : Cyclopropane plane aligned with the C6-N7 bond (40% population)
  • Staggered conformation : Cyclopropane rotated 60° relative to C6-N7 (60% population)

The energy barrier for interconversion between these states is approximately 12 kcal/mol, as determined by variable-temperature NMR studies of analogous compounds. The cyclopropane's angle strain (60° vs. ideal 109.5°) induces significant out-of-plane distortion in the diazepine ring, increasing the N6-C7-C8 bond angle to 115° compared to 109° in unsubstituted analogs.

Electronic Effects of 8-Dimethylamino Group on Aromatic System

The 8-dimethylamino group exerts dual electronic effects on the benzodiazepine core:

  • Resonance donation : The -N(CH₃)₂ group donates electron density through conjugation with the benzene π-system, demonstrated by:

    • Upfield shift of C8 in ¹³C NMR (δ 125 ppm vs. δ 138 ppm in unsubstituted analogs)
    • Reduced Hammett σₚ value (-0.83) compared to -NH₂ (-0.66)
  • Inductive withdrawal : The electronegative nitrogen withdraws σ-electron density, polarizing the C8-C9 bond (0.05 Å elongation vs. parent compound).

TD-DFT calculations predict a bathochromic shift of 35 nm in the UV-Vis spectrum (λₘₐₓ 285 → 320 nm) due to n→π* transitions involving the dimethylamino lone pairs. This electronic perturbation enhances binding affinity for GABAₐ receptors by modulating charge distribution at the receptor-ligand interface.

Properties

CAS No.

257891-49-9

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

10-(cyclopropylmethyl)-7-(dimethylamino)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-trien-2-one

InChI

InChI=1S/C17H24N4O/c1-11-8-21-16-13(10-20(11)9-12-4-5-12)15(19(2)3)7-6-14(16)18-17(21)22/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,18,22)

InChI Key

RUBAFHGANLAKEX-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(C=CC(=C3CN1CC4CC4)N(C)C)NC2=O

Origin of Product

United States

Preparation Methods

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(cyclopropylmethyl)-8-(dimethylamino)-4,5,6,7-tetrahydro-5-methyl- involves several steps. The synthetic route typically starts with the preparation of the benzodiazepine core, followed by the introduction of the imidazo ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Anticonvulsant Properties :
Research indicates that imidazo[1,5-a][1,4]benzodiazepines exhibit anticonvulsant effects. These compounds modulate GABA_A receptors in the central nervous system (CNS), enhancing inhibitory neurotransmission which is critical in controlling seizure activity .

Sedative and Anxiolytic Effects :
Similar to traditional benzodiazepines, derivatives of imidazo[4,5,1-jk][1,4]benzodiazepines have been explored for their sedative and anxiolytic properties. Studies have shown that these compounds can effectively reduce anxiety levels in preclinical models by acting on GABAergic pathways .

Potential Antitumor Activity :
Emerging research suggests that certain imidazo[4,5,1-jk][1,4]benzodiazepine derivatives may possess antitumor properties. They have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Therapeutic Applications

Clinical Use in Anesthesia :
One of the most notable applications is in anesthesia where compounds like Midazolam (a derivative) are widely used due to their rapid onset and short duration of action. They are particularly useful for procedural sedation and as premedication before surgeries .

Psychiatric Disorders Treatment :
Due to their anxiolytic effects, these compounds are being investigated for potential use in treating anxiety disorders and other psychiatric conditions. Their ability to enhance GABA_A receptor activity makes them suitable candidates for further clinical development .

Case Studies

Study Objective Findings
Study on Anticonvulsant ActivityEvaluate efficacy in animal modelsThe compound showed significant reduction in seizure frequency compared to control groups .
Investigation of Sedative EffectsAssess sedative propertiesDemonstrated dose-dependent sedation with minimal side effects .
Antitumor Activity ResearchExplore effects on cancer cellsInhibition of proliferation in breast cancer cell lines was observed .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets by binding to them and altering their function. The pathways involved in its effects may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents (Positions) Anti-HIV-1 Activity (IC₅₀) Resistance Mutations Affected Key References
Target Compound 6: Cyclopropylmethyl; 8: Dimethylamino; 5: Methyl 2–10 nM (wild-type) Partially retains activity vs. K103N, Y181C
TIBO (R82913) 6: Unsubstituted; 8: Chloro; 5: Methyl 15–50 nM (wild-type) High susceptibility to K103N
Nevirapine Dipyridodiazepinone scaffold 100–200 nM (wild-type) Rapid resistance (Y181C)
Efavirenz Benzoxazinone scaffold with cyclopropane 1–3 nM (wild-type) Moderate resilience to K103N
Etravirine (TMC125) Diarylamine scaffold 0.5–2 nM (wild-type) High resilience to K103N, Y181C

Mechanistic and Binding Insights

  • Binding Mode: Molecular dynamics simulations reveal that TIBO analogues, including the target compound, adopt a "butterfly-like" conformation in the RT pocket, acting as π-electron donors to aromatic residues (e.g., Tyr181, Tyr188) . The cyclopropylmethyl group enhances hydrophobic interactions, while the dimethylamino group may stabilize polar contacts .
  • Resistance Profiles : The target compound shows improved activity against K103N and Y181C mutants compared to R82913, likely due to increased flexibility of the cyclopropylmethyl group accommodating structural changes in mutated RT . In contrast, nevirapine’s rigid structure leads to rapid resistance .
  • Synthetic Accessibility : The target compound is synthesized via cyclization reactions similar to other TIBO derivatives (e.g., condensation with carbon disulfide in pyridine) . Modifications at positions 6 and 8 require advanced regioselective alkylation steps .

Pharmacological and Clinical Relevance

  • Potency : The target compound’s IC₅₀ (2–10 nM) surpasses first-generation TIBO derivatives (e.g., R82913: 15–50 nM) and nevirapine (100–200 nM) but is less potent than etravirine (0.5–2 nM) .
  • Toxicity: TIBO derivatives generally exhibit lower cytotoxicity than nucleoside analogues (e.g., AZT), but central nervous system side effects (e.g., dizziness) are noted in some analogues like efavirenz .
  • Evolutionary Context : The compound represents an intermediate step between early TIBO derivatives (1980s) and modern NNRTIs like etravirine, which incorporate bulkier substituents to resist mutations .

Biological Activity

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, specifically the compound 6-(cyclopropylmethyl)-8-(dimethylamino)-4,5,6,7-tetrahydro-5-methyl-, is a member of the imidazo[4,5,1-jk][1,4]benzodiazepine class. This compound exhibits significant biological activity, particularly in the context of antiviral applications and enzyme inhibition.

Chemical Structure and Properties

This compound features a complex bicyclic structure that includes both imidazole and benzodiazepine moieties. The presence of substituents such as cyclopropylmethyl and dimethylamino groups enhances its chemical reactivity and biological efficacy. The molecular formula is C15H19N3OC_{15}H_{19}N_{3}O with a molecular weight of 257.33 g/mol .

The primary mechanism of action for this compound involves its interaction with the HIV reverse transcriptase (RT) enzyme. Unlike traditional inhibitors that compete with nucleotides at active sites, this compound binds to an allosteric site on RT. This unique binding leads to allosteric modulation of the enzyme's activity, effectively inhibiting HIV replication .

Antiviral Properties

Research indicates that derivatives of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one have shown potent anti-HIV activity. For instance:

  • In vitro studies have demonstrated that this compound can inhibit HIV-1 replication at low concentrations (0.3 to 30 nM), showcasing a high degree of selectivity and potency .
  • The compound's efficacy against various strains of HIV has been validated through multiple assays .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities of this compound relative to other benzodiazepine derivatives:

Compound NameKey DifferencesBiological Activity
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thioneContains a thione groupReduced antiviral activity
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one (6-(3-methyl-2-butenyl))Different substituent at the 6-positionModerate antiviral activity
4-(Cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridineDifferent bicyclic structureLower potency against HIV

Case Studies

Several case studies have reported on the biological activity of this compound:

  • Study on HIV Replication Inhibition : A study demonstrated that the compound effectively inhibited HIV-1 replication in CD4+ T-cell lines with IC50 values significantly lower than those for cytotoxic effects .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR indicated that modifications to the cyclopropylmethyl and dimethylamino groups could enhance antiviral efficacy while maintaining low cytotoxicity .
  • Molecular Docking Studies : Molecular docking has been employed to predict binding affinities and elucidate the interaction mechanisms between the compound and HIV RT. These studies confirmed that specific structural features are critical for optimal binding and inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?

  • Methodology : Utilize base-promoted cyclization reactions with amidines and ketones under transition-metal-free conditions, as demonstrated in analogous imidazo derivatives . Optimize purity via iterative recrystallization using solvents like ethanol or dichloromethane, followed by HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient). Validate purity using 1H^1H NMR integration of characteristic peaks (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm) and elemental analysis (±0.3% tolerance) .

Q. How should researchers characterize the stereochemistry and substituent effects in this compound?

  • Methodology : Perform X-ray crystallography to resolve stereochemical ambiguities, particularly for the cyclopropylmethyl and tetrahydrobenzodiazepine moieties. For dynamic analysis, use 1H^1H-1H^1H NOESY NMR to confirm spatial proximity of substituents (e.g., dimethylamino and methyl groups). Computational modeling (DFT at B3LYP/6-31G* level) can predict electronic effects of the cyclopropylmethyl group on ring strain and reactivity .

Q. What standard pharmacological assays are appropriate for preliminary activity screening?

  • Methodology : Use the NCI-60 human tumor cell line screen to assess antiproliferative activity. For receptor-targeted studies, employ competitive binding assays against GABAA_A receptors (common for benzodiazepine analogs) using 3H^3H-flunitrazepam as a radioligand . Include positive controls (e.g., midazolam) and validate results with dose-response curves (IC50_{50} calculations via GraphPad Prism).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across cell lines or assays?

  • Methodology : Apply multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables such as cell membrane permeability differences or off-target effects. Cross-validate using orthogonal assays:

  • Example : If Topo I/II inhibition is hypothesized (based on structural analogs ), confirm via plasmid relaxation assays with supercoiled DNA and ethidium bromide staining.
  • Data normalization : Normalize activity to cell viability (MTT assay) and protein content (Bradford assay) to control for cytotoxicity artifacts .

Q. What experimental designs are optimal for studying environmental fate or metabolic stability?

  • Design : Adapt the INCHEMBIOL framework :

  • Phase 1 (Lab) : Assess hydrolysis kinetics at pH 2–10, photodegradation under UV/visible light, and microsomal stability (human liver microsomes + NADPH).
  • Phase 2 (Ecosystem) : Use soil/water compartment models with LC-MS/MS quantification. Include negative controls (e.g., autoclaved samples) to distinguish biotic/abiotic degradation.
  • Statistical rigor : Use randomized block designs with split-split plots for multi-factor analysis (e.g., pH, temperature, microbial activity) .

Q. How can computational tools enhance structure-activity relationship (SAR) studies for this compound?

  • Workflow :

Docking : Use AutoDock Vina with Topo I/IIα crystal structures (PDB: 1T8I, 1ZXM) to predict binding modes. Prioritize poses with hydrogen bonds to dimethylamino and cyclopropylmethyl groups .

ADME Prediction : Apply SwissADME to calculate logP (target: 2–4), topological polar surface area (<90 Ų), and CYP450 inhibition profiles .

Generative Models : Fine-tune Adapt-cMolGPT for scaffold hopping, retaining the imidazo-benzodiazepine core while optimizing substituents for solubility or target affinity .

Key Considerations

  • Quality Control : Adhere to EP/USP guidelines for impurity profiling (e.g., monitor 8-chloro analogs via LC-MS with reference standards ).
  • Data Reporting : Follow IUPAC guidelines for thermophysical data and uncertainty intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.